molecular formula C12H16N2 B2396303 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole CAS No. 30963-49-6

3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole

Cat. No.: B2396303
CAS No.: 30963-49-6
M. Wt: 188.274
InChI Key: YRGOWDBYXNBWFD-UHFFFAOYSA-N
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Description

3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is a synthetic compound based on the hexahydropyrrolo[2,3-b]indole (HPI) scaffold, a privileged structure in medicinal chemistry and alkaloid synthesis. The HPI core is a key structural motif found in over a thousand natural products and bioactive molecules, which often exhibit a range of potent biological activities, including serving as cytotoxic agents, cholinesterase inhibitors, and neuroprotective compounds . This specific dimethyl analog is offered as a building block for pharmaceutical research and method development in organic synthesis. Researchers can utilize this compound in the exploration of structure-activity relationships, as a precursor for the synthesis of more complex molecular architectures, or as a standard in analytical studies. It is important to note that the specific biological activity, mechanism of action, and research applications for this exact derivative are not currently detailed in the published literature and require experimental characterization by the researcher. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3a,8b-dimethyl-1,2,3,4-tetrahydropyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-11-7-8-13-12(11,2)14-10-6-4-3-5-9(10)11/h3-6,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGOWDBYXNBWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNC1(NC3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Pauson–Khand Reaction Mechanism

The cobalt-mediated [2+2+1] cycloaddition proceeds through alkyne coordination to Co₂(CO)₈, generating a metallocyclopentene intermediate. TMTU facilitates carbonyl insertion, yielding pyrroloindol-2-ones after reductive elimination.

Enantioselective Pathway

Chiral N,N′-dioxide ligands coordinate Yb(III), creating a rigid pocket that directs 3-bromooxindole’s Si-face attack on the nucleophilic oxindole. This model explains the predominant (3R,3′R) configuration observed in hetero-bisoxindoles.

Chemical Reactions Analysis

3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly involving halogens or other functional groups, can be carried out to modify the compound’s structure.

Common reagents used in these reactions include iodine azide for azidation and various oxidizing or reducing agents depending on the desired reaction .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has highlighted the importance of indole derivatives in developing anticancer agents. The hexahydropyrrolo[2,3-b]indole framework is particularly valuable due to its structural similarity to naturally occurring alkaloids known for their biological activity. For instance, studies have shown that compounds with this scaffold exhibit cytotoxicity against various cancer cell lines. The synthesis of tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles has been achieved through divergent annulation reactions involving indoles and 1,2-diaza-1,3-dienes. These reactions have demonstrated high selectivity and efficiency in generating biologically relevant structures .

Neuropharmacological Applications
The hexahydropyrroloindole structure has also been investigated for its potential neuropharmacological effects. Compounds derived from this scaffold have shown promise as selective serotonin reuptake inhibitors (SSRIs) and modulators of neurotransmitter systems. The ability to modify the substituents on the indole ring allows for the tuning of pharmacological properties, making it a focal point for drug discovery aimed at treating depression and anxiety disorders .

Organic Synthesis

Diverse Synthetic Routes
The versatility of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole in organic synthesis is underscored by its role in creating complex polycyclic structures through various cycloaddition reactions. Recent advancements have utilized this compound in [4 + 2] and [3 + 2] cycloadditions to produce a range of fused indoline-based scaffolds. These methods are characterized by their atom-economy and ability to generate multiple products from a single reaction setup .

Modular Approaches
A modular approach to synthesizing densely functionalized indoles has been explored extensively. This involves using trichloroacetimidates as electrophiles in reactions with indole derivatives to yield various alkylation products. Such methodologies facilitate the preparation of complex molecules that are otherwise challenging to synthesize using traditional methods .

Material Science

Functionalized Materials
The unique properties of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole make it a candidate for developing functional materials. Its incorporation into polymer matrices has been studied for applications in organic electronics and photovoltaics due to its electronic properties. The ability to modify the chemical structure allows for tailored conductivity and stability in material applications .

Case Studies

Study Focus Findings
Synthesis of Polycyclic Fused Indoline ScaffoldsAnticancer activityDemonstrated cytotoxic effects against multiple cancer cell lines using tetrahydro-1H-pyridazino[3,4-b]indoles .
Neuropharmacological EffectsSSRI developmentHighlighted potential as a selective serotonin reuptake inhibitor with modifiable pharmacological properties .
Modular Synthesis TechniquesAlkylated tryptaminesDeveloped efficient methods for synthesizing densely functionalized indoles via electrophilic reactions .
Functional Materials DevelopmentOrganic electronicsExplored the application of modified hexahydropyrroloindoles in creating conductive polymer composites .

Mechanism of Action

The mechanism of action of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Variations and Substituents

Hexahydropyrrolo[2,3-b]indoles exhibit diverse substituents at the 3a, 8a, and other positions, significantly altering their chemical and biological properties. Key examples include:

Compound Name Substituents (Position) Key Structural Features References
3a,8a-Dimethyl derivative -CH₃ (3a, 8a) Cis-configuration, simple alkyl groups
(±)-3a,8-Dimethyl-3-phenyl-1-tosyl derivative -CH₃ (3a), -C₆H₅ (3), -SO₂C₆H₄CH₃ (1) Aromatic and sulfonyl functionalization
3a,8-Bis(2-fluorobenzyl)-1-tosyl derivative -CH₂(2-FC₆H₄) (3a, 8), -SO₂C₆H₄CH₃ (1) Bulky fluorinated benzyl groups
Eseroline (Physostigmine analog) -CH₃ (1, 3a, 8), -OH (5) Bioactive hydroxyl and methyl groups

Key Observations :

  • Simple Alkyl vs.
  • Electron-Withdrawing Groups : Tosyl (SO₂C₆H₄CH₃) and fluorobenzyl groups enhance stability and influence reactivity .
  • Bioactive Motifs : Eseroline and Physostigmine derivatives feature hydroxyl and carbamate groups critical for acetylcholinesterase inhibition .

Key Observations :

  • Nucleophilic Substitution : Low yields (6–29%) due to competing byproducts .
  • Gold Catalysis : Higher yields (47–68%) for phenyl- and benzyl-substituted derivatives .
  • Reductive Methods : LiAlH₄-mediated reductions yield 47% for diethyl analogs .

Physical and Chemical Properties

Property 3a,8a-Dimethyl Derivative 3a-Phenyl-1-tosyl Derivative Bis(2-fluorobenzyl) Derivative Eseroline
Melting Point (°C) Not reported 115–117 (racemic) Yellow oil 173–176 (salicylate salt)
Solubility Likely hydrophobic Moderate in DCM/Hexane Insoluble in aqueous media Water-soluble (salt form)
Stability Stable under mild conditions Sensitive to strong acids Degrades under basic conditions Hydrolyzes to toxic metabolites

Key Observations :

  • Melting Points : Tosyl and salicylate derivatives exhibit higher crystallinity .
  • Degradation : N-Acetyl derivatives hydrolyze to hydroxylated byproducts under basic conditions .

Key Observations :

  • Substituents like fluorobenzyl groups enhance cytotoxicity, while methyl groups may reduce bioactivity .

Stereochemical Considerations

The 3a,8a-cis configuration is common in synthetic derivatives, but stereoselective methods enable access to anti-3a-hydroxyl isomers (e.g., syn/anti-3a-hydroxylpyrroloindoles ). The dimethyl derivative’s cis-configuration likely influences its conformational stability and interaction with biological targets.

Biological Activity

3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis methods, and its various biological effects as reported in recent studies.

Structural Overview

The compound belongs to the class of hexahydropyrrolo[2,3-b]indoles, characterized by a complex bicyclic structure. Its molecular formula is C13H16N2C_{13}H_{16}N_2, and it features two methyl groups at the 3a and 8a positions of the pyrrolo framework.

1. Anticholinesterase Activity

Research indicates that derivatives of hexahydropyrrolo[2,3-b]indoles exhibit significant anticholinesterase activity. A study demonstrated that modifications to the indole core can enhance inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives showed IC50 values as low as 4.33 µM against BChE, indicating potent inhibitory effects .

2. Anti-inflammatory Properties

Compounds within this structural family have been tested for anti-inflammatory effects. In one study, synthesized derivatives exhibited greater anti-inflammatory activity compared to curcumin in various assays . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial properties of hexahydropyrrolo[2,3-b]indoles were assessed against several bacterial strains. The compound demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using a disc diffusion method . This positions the compound as a candidate for further development in antimicrobial therapies.

4. Neuroprotective Effects

Certain hexahydropyrrolo[2,3-b]indole derivatives have shown promise in neuroprotection. They may exert protective effects in neurodegenerative conditions such as Alzheimer's disease by inhibiting cholinesterase enzymes .

Synthesis Methods

The synthesis of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole generally involves multi-step chemical reactions that include cyclization processes. Recent advancements have highlighted methods such as silver-catalyzed radical cyclizations that yield high regioselectivity and diastereoselectivity .

Case Studies

StudyFindings
Anticholinesterase Activity Derivatives showed IC50 values ranging from 4.33 µM to higher depending on structural modifications .
Anti-inflammatory Activity Compounds exhibited superior anti-inflammatory effects compared to curcumin in various assays .
Antimicrobial Testing Effective against multiple bacterial strains with notable inhibition zones .
Neuroprotective Studies Potential benefits in neurodegenerative diseases through cholinesterase inhibition .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Critical for identifying substituent patterns (e.g., methyl groups at 3a/8a) and confirming ring fusion. For example, ¹H NMR of 3a-fluorobenzyl derivatives shows distinct aromatic proton resonances at δ 7.2–7.4 ppm .
  • HRMS (ESI+) : Validates molecular formulas, with mass accuracy <5 ppm, as demonstrated for brominated analogs .
  • 2D NMR (COSY, HSQC, HMBC) : Resolves complex coupling networks, particularly in multi-substituted derivatives .

How do variations in substituents at the 3a position influence the biological activity of these compounds?

Q. Advanced

  • Antimicrobial activity : Bromo- or fluoro-substituted derivatives (e.g., 6-bromo-3a-(2-methyl-3-buten-2-yl)) exhibit enhanced activity against Bacillus subtilis compared to non-halogenated analogs .
  • Substituent bulk : Bulky groups (e.g., naphthalen-2-yl) at 3a reduce conformational flexibility, potentially altering receptor binding .
  • Methodological approach : Perform comparative bioassays using isogenic strains and standardized MIC protocols to isolate substituent effects .

What biosynthetic pathways are proposed for methylated hexahydropyrroloindole alkaloids?

Q. Basic

  • C-3 methylation : Involves S-adenosylmethionine (SAM)-dependent methyltransferases, as inferred from isotopic labeling studies of marine alkaloids .
  • Prenylation : Prenyltransferases catalyze the addition of isoprenoid units to the indole nucleus, forming intermediates like 3a-prenyl derivatives .
  • Oxidative cyclization : Tryptophan derivatives undergo enzymatic oxidation (e.g., via IDO1 and singlet oxygen) to form hydroperoxide intermediates .

What strategies resolve contradictions in reported biological activity data for similar hexahydropyrroloindole derivatives?

Q. Advanced

  • Standardize bioassays : Control variables like microbial strain (e.g., Bacillus subtilis ATCC 6051), inoculum size, and growth media .
  • Assess purity : Use HPLC (≥95% purity) and HRMS to exclude confounding byproducts .
  • Replicate under identical conditions : Reproduce conflicting studies with matched substrates (e.g., 6-bromo vs. 6-fluoro analogs) to isolate structural contributors .

What are the key challenges in achieving regioselective functionalization of the hexahydropyrroloindole scaffold?

Q. Basic

  • Competing reaction sites : The indole nitrogen and C-3a position often compete. Solutions include:
    • Protecting groups : Tosyl or benzyl groups block the indole N-H, directing reactivity to C-3a .
    • Metal catalysis : Palladium ligands (e.g., PPh₃) promote allylic alkylation at C-3a over other positions .

How can computational methods aid in the design of enantioselective syntheses for this compound?

Q. Advanced

  • Transition state modeling : DFT calculations predict enantiomeric outcomes of chiral phosphoric acid-catalyzed reactions, guiding ligand selection .
  • Docking studies : Simulate interactions between intermediates and enzymes (e.g., IDO1) to optimize oxidative cyclization pathways .

What role do protecting groups play in the synthesis of hexahydropyrroloindole derivatives?

Q. Basic

  • Orthogonal protection : Boc groups shield secondary amines during LiAlH₄ reductions, while tosyl groups stabilize intermediates for subsequent functionalization .
  • Temporary masking : 4-Methoxybenzyl (PMB) groups prevent undesired alkylation at the indole nitrogen, enabling regioselective prenylation .

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